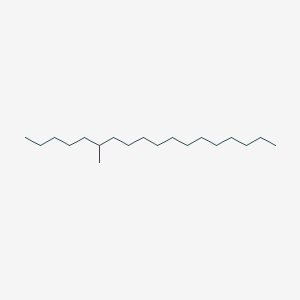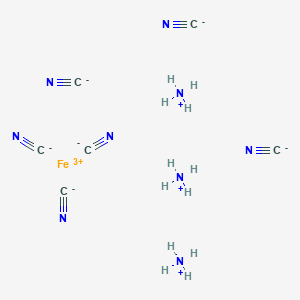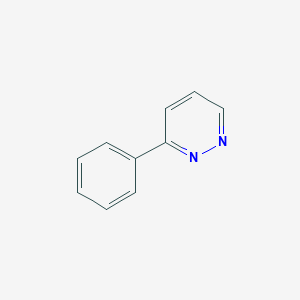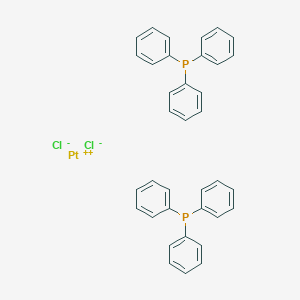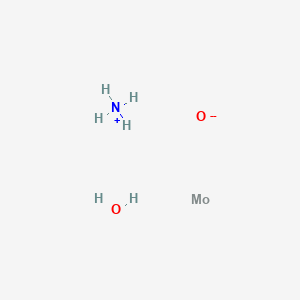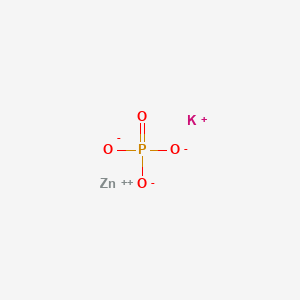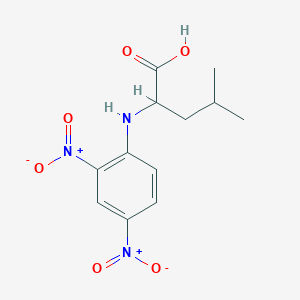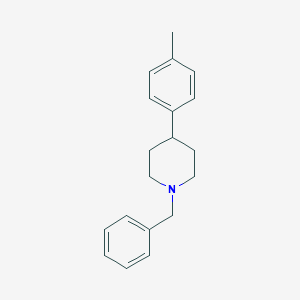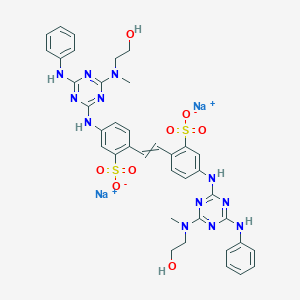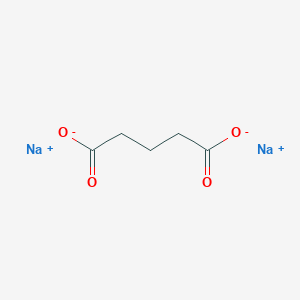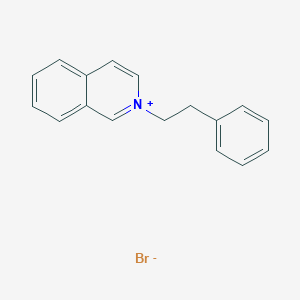
2-Phenethylisoquinolinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenethylisoquinolinium bromide is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of isoquinolinium derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-Phenethylisoquinolinium bromide depends on its specific application. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. As a fluorescent probe, it binds to specific proteins and emits fluorescence upon excitation. As an antitumor agent, it induces apoptosis, a programmed cell death mechanism, in cancer cells. As a modulator of ion channels, it affects the flow of ions across the cell membrane and alters the electrical properties of the cell.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Phenethylisoquinolinium bromide depend on its specific application and concentration. As an acetylcholinesterase inhibitor, it can lead to an increase in acetylcholine levels and affect the nervous system. As a fluorescent probe, it can be used to visualize protein-protein interactions and monitor cellular processes. As an antitumor agent, it can induce apoptosis and inhibit tumor growth. As a modulator of ion channels, it can affect the electrical properties of the cell and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Phenethylisoquinolinium bromide is its versatility and potential applications in various fields. It can be used as an inhibitor, a probe, an antitumor agent, and a modulator of ion channels. However, its limitations include its potential toxicity and side effects, as well as the need for specific conditions and concentrations for each application.
Direcciones Futuras
There are several future directions for the research and development of 2-Phenethylisoquinolinium bromide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the exploration of its potential applications in other fields, such as neuroscience, pharmacology, and biotechnology. Furthermore, the development of novel derivatives and analogs of 2-Phenethylisoquinolinium bromide can lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
2-Phenethylisoquinolinium bromide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-phenethylamine and isoquinoline in the presence of hydrobromic acid. Another method involves the reaction between 2-phenethylamine and 2-bromoisquinoline in the presence of a palladium catalyst. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
2-Phenethylisoquinolinium bromide has been used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. Furthermore, it has been studied as a potential antitumor agent and a modulator of ion channels.
Propiedades
Número CAS |
10249-13-5 |
|---|---|
Nombre del producto |
2-Phenethylisoquinolinium bromide |
Fórmula molecular |
C17H16BrN |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)isoquinolin-2-ium;bromide |
InChI |
InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1 |
Clave InChI |
RGEPGGFMNXPUEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
SMILES canónico |
C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-] |
Otros números CAS |
10249-13-5 |
Sinónimos |
2-phenethylisoquinolinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



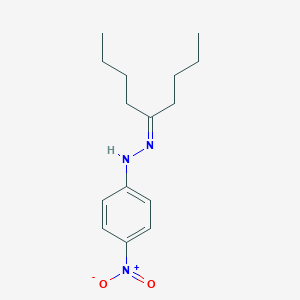

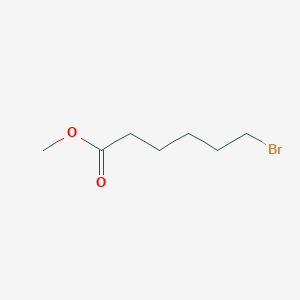
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
